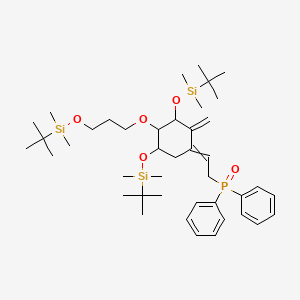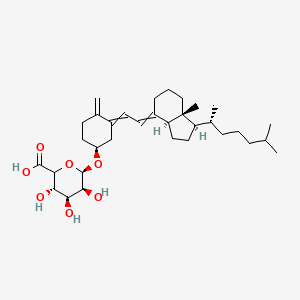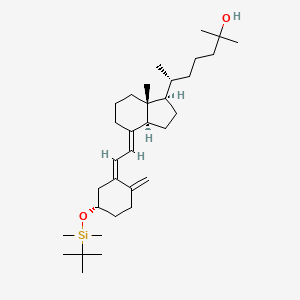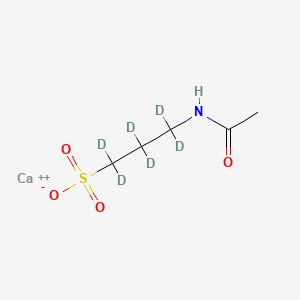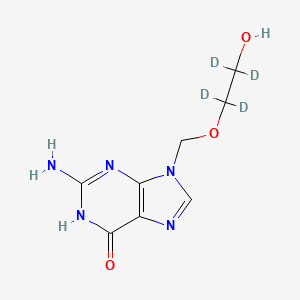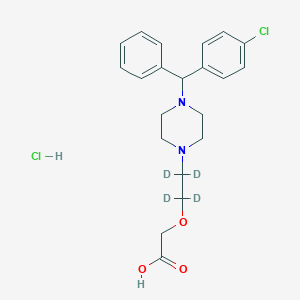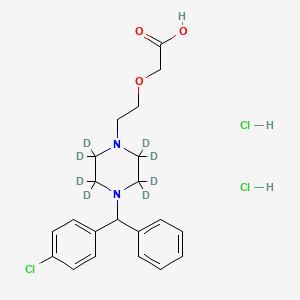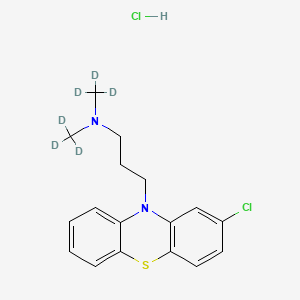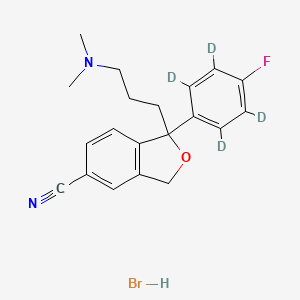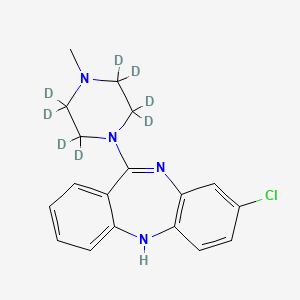
Nicotine-d7 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine-d7 HCl is a deuterium-labeled form of nicotine combined with hydrochloric acid . It is a metabolite of Nicotine, which is a potent parasympathomimetic stimulant . The chemical name of Nicotine-d7 is (S)-3-(1-(Methyl-d3)pyrrolidin-2-yl)pyridine-2,4,5,6-d4 . The molecular formula is C10H7N2D7·HCl and the molecular weight is 169.28 .
Applications De Recherche Scientifique
1. Neurophysiological and Neurocognitive Research
Nicotine-d7 HCl has been instrumental in research exploring the neurophysiological and neurocognitive effects of nicotine. In schizophrenia, nicotine, acting as an alpha7 nicotinic acetylcholine receptor agonist, demonstrated potential for cognitive improvement. Research showed significant neurocognitive enhancement in schizophrenia patients, offering insight into possible therapeutic applications (Olincy et al., 2006).
2. Molecular and Cellular Mechanisms
Studies have delved into the molecular and cellular mechanisms of nicotine, particularly its interaction with various nicotinic acetylcholine receptors. For instance, research on α7 nicotinic acetylcholine receptors highlighted nicotine's role in modulating immune pathways and neuron-protective effects in degenerative disorders (Cui & Li, 2010). Additionally, nicotine's influence on gene expression related to catecholamine biosynthesis in PC12 cells has been a significant focus, providing insights into the biochemical pathways influenced by nicotine (Gueorguiev et al., 2000).
3. Neuroprotection and Neuroplasticity
Nicotine's potential neuroprotective effects, particularly in the context of degenerative diseases like Parkinson's and Alzheimer's, have been a key area of research. Studies have shown that nicotine and its analogs might protect against nigrostriatal damage and improve motor behaviors associated with this damage (Bordia et al., 2015). Additionally, investigations into nicotine's impact on hippocampal plasticity and memory processes have revealed its complex influence on brain function and plasticity (Abrous et al., 2002).
4. Angiogenesis and Tissue Repair
Nicotine has been found to stimulate angiogenesis in various tissues, contributing to tissue repair and regeneration. This is particularly evident in studies examining the proangiogenic effect of nicotine in human retinal endothelial cells and its implications in retinal diseases (Dom et al., 2011). Furthermore, the role of nicotine in wound healing and tissue repair, despite its controversial aspects, has been a subject of significant interest (Martin et al., 2009).
Orientations Futures
Research is ongoing to explore how specific sections of DNA might influence nicotine addiction . This could lead to more effective prevention and treatment strategies for cigarette smoking and vaping habits . Another area of future research is the regulation of nicotine and its impact on health and functioning .
Propriétés
Numéro CAS |
1219805-86-3 |
|---|---|
Nom du produit |
Nicotine-d7 HCl |
Formule moléculaire |
C10H7N2D7·HCl |
Poids moléculaire |
169.28 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
2820-51-1 (unlabelled) |
Synonymes |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |
Étiquette |
Nicotine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



